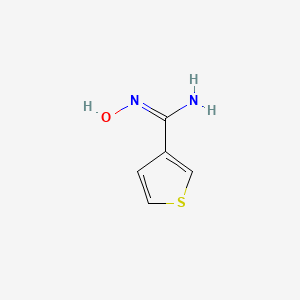

(E)-N'-hydroxythiophene-3-carboximidamide

Description

Overview of Thiophene (B33073) Heterocycles in Academic Research

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged" structure in medicinal chemistry. nih.gov This is due to its presence in a wide array of biologically active compounds and its ability to serve as a bioisosteric replacement for a benzene (B151609) ring, often leading to improved pharmacological profiles. The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov

The aromatic nature of thiophene allows it to engage in various interactions with biological targets, while the sulfur atom can participate in hydrogen bonding and coordination with metal ions in enzymes. nih.gov Researchers have extensively explored the synthesis of thiophene derivatives, leading to the discovery of compounds with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net The versatility of thiophene chemistry allows for the introduction of various functional groups at different positions of the ring, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Significance of the N'-Hydroxyamidine Functionality in Medicinal Chemistry

The N'-hydroxyamidine group, also known as a hydroxyamidine or N-hydroxycarboximidamide, is a functional group of significant interest in medicinal chemistry. It is recognized for its ability to act as a bioisostere for carboxylic acids and other functionalities, and it plays a crucial role in the activity of various enzyme inhibitors. This functional group can chelate metal ions within the active sites of metalloenzymes, a property that has been exploited in the design of inhibitors for targets such as histone deacetylases (HDACs) and indoleamine 2,3-dioxygenase (IDO1).

The N'-hydroxyamidine moiety can exist in tautomeric forms and its protonation state can be modulated, which influences its binding affinity to target proteins. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a valuable component in the design of potent and selective inhibitors. Research has demonstrated that incorporating this functionality can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Current Research Landscape of (E)-N'-hydroxythiophene-3-carboximidamide and Analogues

Direct and specific research on This compound is not extensively documented in publicly available scientific literature. However, the research landscape can be understood by examining studies on closely related thiophene-3-carboxamide (B1338676) and N'-hydroxycarboximidamide analogues. The synthesis of such a compound would likely proceed from a corresponding thiophene-3-carbonitrile, followed by reaction with hydroxylamine (B1172632).

The biological potential of this specific molecule can be inferred from the activities of its structural relatives. Thiophene-3-carboxamide derivatives have been investigated as potent inhibitors of various kinases, including c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer and inflammatory diseases. nih.govnih.gov

For instance, a study on thiophene-3-carboxamide derivatives as JNK inhibitors revealed that the position of the carboxamide group is critical for activity, with the 3-carboxamide isomer being significantly more active than the 2- or 5-carboxamide counterparts. nih.gov This highlights the importance of the substitution pattern on the thiophene ring for biological activity.

Similarly, research into thiophene carboxamide derivatives as anticancer agents has shown promising results. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with some analogues demonstrating potent antiproliferative activity. nih.govmdpi.com The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

While data tables for the specific title compound are not available due to a lack of direct research, the following table summarizes the biological activities of some representative thiophene-3-carboxamide analogues.

| Compound Class | Target/Activity | Representative Analogues | Key Findings |

| Thiophene-3-carboxamides | JNK Inhibitors | 2-amino-N-arylthiophene-3-carboxamides | The 3-carboxamide position is crucial for potent JNK1 inhibitory activity. nih.gov |

| Thiophene-3-carboxamides | VEGFR-2 Inhibitors | Novel thiophene-3-carboxamide derivatives | Compound 14d showed significant anti-proliferative activity and VEGFR-2 inhibition (IC50 = 191.1 nM). nih.gov |

| Thiophene Carboxamides | Anticancer Agents | 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide derivatives | Compounds 2b and 2e were the most active against Hep3B cancer cell lines with IC50 values of 5.46 and 12.58 µM, respectively. nih.gov |

| Thiophene Carboxamides | Antiproliferative Agents | 5-bromo-N-substituted-thiophene-2-carboxamides | Compound MB-D2 was the most cytotoxic against A375, HT-29, and MCF-7 cancer cell lines. mdpi.com |

The exploration of this compound and its analogues represents a promising, yet underexplored, area of medicinal chemistry. The combination of the privileged thiophene scaffold with the metal-chelating and hydrogen-bonding capabilities of the N'-hydroxyamidine functionality suggests that such compounds could be potent and selective inhibitors of various therapeutic targets. Future research in this area would be valuable to synthesize and evaluate these compounds to fully understand their therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

N'-hydroxythiophene-3-carboximidamide |

InChI |

InChI=1S/C5H6N2OS/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |

InChI Key |

KLQUDAATMCQZEF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CSC=C1/C(=N\O)/N |

Canonical SMILES |

C1=CSC=C1C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Convergent and Divergent Synthesis of (E)-N'-hydroxythiophene-3-carboximidamide

The synthesis of N'-hydroxythiophene-3-carboximidamide primarily follows a convergent approach, where the key thiophene-3-carbonitrile precursor is first synthesized and then converted to the final product.

The most common precursor for the synthesis of N'-hydroxythiophene-3-carboximidamide is thiophene-3-carbonitrile. This intermediate is commercially available but can also be synthesized through various established methods, including the dehydration of thiophene-3-carboxamide (B1338676) or the Sandmeyer reaction of 3-aminothiophene.

The crucial step is the conversion of the nitrile functionality to the N'-hydroxycarboximidamide group. This is typically achieved through the addition of hydroxylamine (B1172632). researchgate.net The reaction is often performed by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, triethylamine, or potassium carbonate, in a protic solvent like ethanol (B145695) or a mixture of ethanol and water. nih.govprepchem.com

Optimization of this reaction is critical to maximize yield and minimize the formation of byproducts, such as the corresponding amide from unwanted hydrolysis. nih.gov Studies on similar nitrile-to-amidoxime conversions have shown that the choice of solvent and base can significantly impact the reaction outcome. For instance, using an aqueous solution of hydroxylamine can sometimes be more efficient and obviate the need for an additional base. nih.gov More advanced strategies, such as the use of ionic liquids as solvents, have been reported to improve reaction times and selectivity, effectively eliminating the formation of amide side-products. nih.gov

| Precursor | Reagents | Conditions | Product | Notes |

| Thiophene-3-carbonitrile | NH₂OH·HCl, Base (e.g., K₂CO₃, Et₃N) | Reflux in Ethanol/Water | N'-hydroxythiophene-3-carboximidamide | Standard and widely used method. nih.govprepchem.com |

| Thiophene-3-carbonitrile | NH₂OH (aqueous solution) | Shorter reaction times | N'-hydroxythiophene-3-carboximidamide | Can be more efficient for aliphatic nitriles. nih.gov |

| Thiophene-3-carbonitrile | NH₂OH, Ionic Liquid | Improved selectivity | N'-hydroxythiophene-3-carboximidamide | Minimizes amide byproduct formation. nih.gov |

Stereoselective Synthetic Pathways to the (E)-Isomer

The geometry of the C=N double bond in N'-hydroxycarboximidamides (amidoximes) is a critical aspect of their chemistry. While the user's subject specifies the (E)-isomer, theoretical and experimental studies have shown that the (Z)-isomer is generally the more thermodynamically stable form for amidoximes and related oximes. nih.govresearchgate.net The synthesis via hydroxylamine addition to a nitrile typically yields the (Z)-isomer as the major product or a mixture of isomers.

Achieving a stereoselective synthesis of the (E)-isomer is a significant challenge. However, strategies developed for related oxime compounds may offer potential pathways. One such method involves the treatment of a mixture of (E) and (Z) isomers with an anhydrous protic or Lewis acid. google.com This can lead to the selective precipitation of the (E)-isomer as an immonium salt. Subsequent neutralization of this salt with a mild base can then yield the pure (E)-isomer with high stereochemical integrity. google.com While this process has been demonstrated for ketoximes, its applicability to amidoximes presents a viable area for investigation.

Furthermore, the E/Z isomerization of similar amidine structures has been shown to be pH-dependent, suggesting that the equilibrium can be shifted under acidic or basic conditions, potentially allowing for the enrichment of the desired (E)-isomer. beilstein-journals.org

Functionalization and Derivatization Reactions of the Thiophene (B33073) Core

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. e-bookshelf.de This reactivity allows for a wide range of functionalization and derivatization reactions on the core of this compound. Electrophilic attack on a 3-substituted thiophene generally occurs at the C2 or C5 positions, which are more activated than the C4 position. researchgate.net

Common Electrophilic Substitution Reactions:

Halogenation: Thiophene reacts readily with halogens like bromine and chlorine, often under mild conditions, to yield halogenated derivatives. iust.ac.ir Careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution, typically at the C2 or C5 position.

Nitration: The thiophene ring is sensitive to strong oxidizing acids. Therefore, nitration must be carried out under milder conditions than those used for benzene (B151609). stackexchange.com Reagents such as nitric acid in acetic anhydride (B1165640) or nitric acid with trifluoroacetic anhydride are effective for introducing a nitro group, predominantly at the 2- or 5-position. semanticscholar.orgorgsyn.org

Friedel-Crafts Acylation: The introduction of an acyl group onto the thiophene ring can be achieved using acyl chlorides or anhydrides with a Lewis acid catalyst. To avoid polymerization of the thiophene ring, which can occur with strong Lewis acids like AlCl₃, milder catalysts such as tin tetrachloride (SnCl₄) are often preferred. iust.ac.ir

These substitution reactions provide handles for further derivatization. For example, a halogenated thiophene derivative can undergo cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or vinyl boronic acids, significantly expanding the molecular diversity. jcu.edu.au

| Reaction Type | Reagent(s) | Typical Position of Substitution | Product Type |

| Bromination | Br₂, Acetic Acid | C2 and/or C5 | Bromo-thiophene derivative |

| Nitration | HNO₃, Acetic Anhydride | C2 and/or C5 | Nitro-thiophene derivative |

| Acylation | RCOCl, SnCl₄ | C2 and/or C5 | Acyl-thiophene derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a halogen substituent | Aryl-thiophene derivative |

Reactivity Studies of the N'-Hydroxycarboximidamide Moiety

The N'-hydroxycarboximidamide group is a versatile functional moiety capable of undergoing various chemical transformations, making it a valuable synthon in medicinal and materials chemistry.

One of the most important reactions of the N'-hydroxycarboximidamide moiety is its use in the synthesis of 1,2,4-oxadiazoles. This transformation is typically achieved by reacting the N'-hydroxycarboximidamide with an acylating agent, which can be a carboxylic acid, acyl chloride, or anhydride. nih.govresearchgate.net

The reaction proceeds via an initial O-acylation of the hydroxyl group to form an O-acylamidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration to furnish the stable 3,5-disubstituted-1,2,4-oxadiazole ring. nih.govnih.gov The substituent at the 3-position of the oxadiazole originates from the thiophene precursor, while the substituent at the 5-position is derived from the acylating agent. This method provides a straightforward and modular approach to a diverse library of oxadiazole derivatives. researchgate.net

Example Cyclization Reaction: this compound + R-COCl → 3-(Thiophen-3-yl)-5-R-1,2,4-oxadiazole + H₂O + HCl

Beyond cyclization, the N'-hydroxycarboximidamide group can undergo other useful transformations.

Reduction to Amidines: The N'-hydroxy group can be reduced to yield the corresponding amidine. nih.gov This transformation is significant because amidines are strongly basic compounds that are typically protonated and poorly absorbed under physiological conditions. In contrast, the less basic N'-hydroxycarboximidamides can be more readily absorbed. Following absorption, in vivo reduction can release the active amidine, making N'-hydroxycarboximidamides effective prodrugs for amidine-based therapeutic agents. nih.gov

O-Acylation and O-Alkylation: The hydroxyl group of the moiety can be targeted for acylation or alkylation under appropriate conditions. O-acylation is the first step in oxadiazole synthesis but can also be used to introduce other functionalities. nih.gov

Role as Nitric Oxide (NO) Donors: Amidoximes have been studied for their ability to be oxidized in vivo and release nitric oxide (NO), a crucial signaling molecule in various physiological processes, including vasodilation. researchgate.net This property underscores their potential utility in the development of cardiovascular drugs.

| Transformation | Reagent(s) | Product Moiety | Synthetic Utility |

| Reduction | Reducing agents (e.g., catalytic hydrogenation) | Amidine | Prodrug strategy for amidine delivery. nih.gov |

| O-Acylation | Acyl chlorides, Anhydrides | O-Acyl-N'-hydroxycarboximidamide | Intermediate for oxadiazoles; functional group modification. nih.gov |

| Oxidation (in vivo) | Cytochrome P450, NADPH-dependent reductases | Releases Nitric Oxide (NO) | Potential as NO-donating drugs. researchgate.net |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituent Patterns on the Thiophene (B33073) Ring on Molecular Recognition and Biological Activity

The thiophene ring is a key pharmacophore in many biologically active compounds, and the nature and position of its substituents play a pivotal role in determining the molecule's interaction with biological targets. For thiophene-3-carboxamide (B1338676) derivatives, the position of the carboxamide group at the 3-position of the thiophene ring is often crucial for activity. Any deviation from this positioning, for instance, moving the carboxamide to the 5-position, can lead to a complete loss of biological activity nih.gov.

Furthermore, substitutions at other positions on the thiophene ring have a significant impact. Studies on related thiophene-3-carboxamide compounds have shown that substitutions at the 4- and 5-positions, such as methyl groups, tend to result in less active compounds compared to the unsubstituted analog nih.gov. This suggests that these positions may be involved in critical steric or electronic interactions within the binding site of a target protein, where additional bulk is not tolerated.

Conversely, modifications at the 2-position of the thiophene ring appear to be more permissible. Introducing substituents at this position, even with a one-carbon linker, often does not negatively affect the inhibitory properties of the molecule nih.gov. However, the length of the linker is a critical factor, as longer chains (e.g., a two-carbon linker) can be detrimental to activity nih.gov. This indicates a specific spatial requirement for substituents at the 2-position.

The electronic properties of the thiophene ring, including its aromaticity and the electron-donating or withdrawing nature of its substituents, are also fundamental to molecular recognition. The sulfur atom in the thiophene ring contributes to its unique electronic distribution and its ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules mdpi.comnih.gov. The planarity of the thiophene ring is another feature that enhances receptor binding mdpi.com.

| Compound Series | Substituent Position on Thiophene Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| Thiophene-3-carboxamides | Carboxamide at C5 | Inactive | nih.gov |

| Thiophene-3-carboxamides | Methyl at C4 and/or C5 | Reduced activity | nih.gov |

| Thiophene-3-carboxamides | Substituent at C2 (with one-carbon linker) | Activity maintained | nih.gov |

| Thiophene-3-carboxamides | Substituent at C2 (with two-carbon linker) | Reduced activity | nih.gov |

Structural Modifications of the N'-Hydroxycarboximidamide Group and Their Impact on Interactions

The N'-hydroxycarboximidamide functional group is a critical component of (E)-N'-hydroxythiophene-3-carboximidamide, contributing significantly to its binding affinity and selectivity through its ability to form key hydrogen bonds. Modifications to this group can profoundly alter the compound's interaction profile.

The N'-hydroxy group is a potent hydrogen bond donor and can also act as a hydrogen bond acceptor. This dual character allows it to form strong interactions with amino acid residues in a protein's active site nih.gov. Altering the N'-hydroxy group, for instance, by converting it to an N'-alkoxy or N'-acyloxy group, would change its hydrogen bonding capabilities. An N'-alkoxy group would primarily act as a hydrogen bond acceptor, while an N'-acyloxy group might introduce steric hindrance and alter the electronic properties of the system. Such modifications are a common strategy in medicinal chemistry to probe the specific hydrogen bonding requirements of a receptor and to modulate pharmacokinetic properties.

Moreover, the N'-hydroxycarboximidamide moiety can participate in metal chelation, a property that is relevant for the inhibition of metalloenzymes. The conformational preferences of N'-hydroxy amides (hydroxamic acids), which are structurally related, are known to be influenced by N-substituents, acyl groups, and the solvent environment nih.gov. In the absence of metal ions, the trans (E) isomer can be favored, particularly with bulky substituents nih.gov.

| Modification of N'-Hydroxycarboximidamide Group | Potential Impact on Molecular Interactions | Reference |

|---|---|---|

| Conversion to N'-alkoxy | Loss of hydrogen bond donor capability, retains acceptor capability. | Inferred from general principles of medicinal chemistry. |

| Conversion to N'-acyloxy | Potential for steric hindrance, altered electronic properties. | Inferred from general principles of medicinal chemistry. |

| Alkylation of amidine nitrogen | Altered hydrogen bonding capacity and basicity. | Inferred from general principles of medicinal chemistry. |

Conformational Analysis and Stereoisomeric Effects on Molecular Interactions

The "(E)" designation in this compound refers to the stereochemistry around the C=N double bond of the carboximidamide group. This specific spatial arrangement is critical as biological systems are highly stereoselective. The E and Z isomers of a compound can have vastly different biological activities due to their distinct three-dimensional shapes, which dictate how they fit into a receptor's binding site.

In some classes of bioactive molecules, the E-isomer has been found to be more potent than the corresponding Z-isomer. This difference in activity underscores the importance of a precise geometric arrangement of functional groups for optimal interaction with the target. The E configuration places the N'-hydroxy group and the thiophene ring on opposite sides of the C=N double bond, leading to a specific orientation of hydrogen bond donors and acceptors and the aromatic ring system.

Conformational analysis of the entire molecule, including the rotation around single bonds, is also essential for understanding its bioactive conformation. The thiophene ring, while aromatic, can exhibit different rotational preferences depending on the nature of its substituents and its interactions with the rest of the molecule. Computational methods, such as molecular mechanics and quantum mechanical calculations, can be employed to determine the stable conformers and the energy barriers for their interconversion cwu.edu. These studies can reveal the preferred spatial arrangement of the thiophene ring relative to the N'-hydroxycarboximidamide group, which is crucial for designing molecules that can adopt the optimal conformation for binding.

| Stereoisomer/Conformer | Key Structural Feature | Potential Impact on Molecular Interactions | Reference |

|---|---|---|---|

| (E)-isomer | Trans arrangement of N'-hydroxy and thiophene groups around C=N bond. | Specific spatial orientation of functional groups for optimal receptor fit. May be more active than the (Z)-isomer. | Inferred from studies on other E/Z isomers. |

| (Z)-isomer | Cis arrangement of N'-hydroxy and thiophene groups around C=N bond. | Different 3D shape, potentially leading to reduced or no biological activity. | Inferred from studies on other E/Z isomers. |

| Rotational conformers | Rotation around the single bond connecting the thiophene ring and the carboximidamide group. | Influences the overall shape of the molecule and its ability to adopt the bioactive conformation. | cwu.edu |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

No specific data from quantum chemical calculations, such as Density Functional Theory (DFT) studies, concerning the electronic structure, reactivity descriptors (e.g., HOMO-LUMO gap, electrostatic potential), or predicted spectroscopic properties (e.g., IR, NMR spectra) of (E)-N'-hydroxythiophene-3-carboximidamide are available in the reviewed literature.

Molecular Docking Investigations for Ligand-Target Interactions and Binding Mode Analysis

There are no published molecular docking studies that investigate the potential interactions and binding modes of this compound with any specific biological targets.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Information from molecular dynamics simulations, which would provide insights into the binding mechanisms, stability of ligand-protein complexes, and the conformational dynamics of this compound, is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics Applications

No QSAR models or cheminformatics studies that include this compound have been identified. Such studies would be essential for predicting its biological activity based on its chemical structure.

In Vitro Biochemical and Cellular Investigations

Enzyme Inhibition and Activation Studies

Targeting Indoleamine 2,3-Dioxygenase (IDO) Inhibition

No specific data on the inhibition of Indoleamine 2,3-Dioxygenase (IDO) by (E)-N'-hydroxythiophene-3-carboximidamide was found in the reviewed literature. While the N'-hydroxycarboximidamide functional group is present in some known IDO inhibitors, no studies quantifying the activity (e.g., IC₅₀ values) of the thiophene-3-isomer were identified.

Modulation of Carbonic Anhydrase (CA) Isoforms

There is no available research detailing the modulatory effects of this compound on any of the human carbonic anhydrase (CA) isoforms. The scientific literature on CA inhibitors primarily focuses on compounds bearing sulfonamide or related zinc-binding groups, a structural feature not present in this compound.

Exploration of Other Relevant Enzyme Systems

No studies were identified that investigated the inhibitory or activation profile of this compound against other enzyme systems. Research on related thiophene (B33073) carboxamide derivatives has explored targets such as kinases or tubulin, but this data cannot be extrapolated to the specific requested compound.

Receptor Interaction and Modulation Studies in Defined Biochemical Systems

No information is available in the public domain regarding the interaction or modulation of any specific receptors by this compound in defined biochemical assays.

Cellular Target Engagement and Pathway Modulation in Cell-Based Assays

There are no published studies that assess the cellular target engagement or the modulation of specific signaling pathways by this compound in cell-based assay systems.

Assessment of Bioreduction Pathways and Prodrug Potential in Vitro

No in vitro studies assessing the bioreduction pathways of the N'-hydroxy moiety or evaluating the potential of this compound to act as a prodrug were found in the available literature.

E N Hydroxythiophene 3 Carboximidamide As a Scaffold in Medicinal Chemistry Research

Strategic Utility of Thiophene (B33073) as a Privileged Pharmacophore in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is widely recognized as a "privileged pharmacophore" in drug discovery. nih.govrsc.org Its prevalence in a multitude of clinically used drugs stems from a unique combination of physicochemical properties that make it an attractive building block for medicinal chemists. nih.govderpharmachemica.com Thiophene is considered a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties, allowing it to substitute for a phenyl group while potentially improving metabolic stability, solubility, and target engagement. nih.gov

The sulfur atom in the thiophene ring influences its electronic distribution, making it an electron-rich aromatic system capable of engaging in various interactions with biological targets, including π-π stacking and hydrogen bonding. mdpi.com The planarity and aromaticity of the ring can enhance binding to receptor active sites. nih.govresearchgate.net This versatility has led to the incorporation of the thiophene scaffold into a wide array of therapeutic agents with diverse biological activities. rsc.orgderpharmachemica.com Thiophene derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents, among others. rsc.orgnih.gov

The United States Food and Drug Administration (FDA) has approved numerous drugs containing a thiophene nucleus, highlighting its importance in medicine. nih.gov Examples span various therapeutic classes, underscoring the scaffold's broad applicability. The chemical tractability of the thiophene ring allows for straightforward functionalization at multiple positions, enabling chemists to systematically modify its structure to optimize potency and selectivity for a given biological target. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Clopidogrel | Antiplatelet |

| Tiotropium | Anticholinergic (COPD) |

| Olanzapine | Antipsychotic |

| Duloxetine | Antidepressant (SNRI) |

| Raltitrexed | Anticancer |

| Zileuton | Anti-asthmatic |

This table provides illustrative examples and is not exhaustive.

N'-Hydroxyamidine as a Versatile Functional Group for Molecular Design

The N'-hydroxyamidine functional group, also known as an amidoxime (B1450833), is a versatile and increasingly important moiety in medicinal chemistry. Its utility is derived from its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, most notably carboxylic acids. This substitution can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability.

One of the most significant roles of the N'-hydroxyamidine group is its capacity to act as a metal-chelating group. The nitrogen and oxygen atoms can coordinate with metal ions, such as zinc or iron, present in the active sites of metalloenzymes. This property has been effectively exploited in the design of enzyme inhibitors. For instance, N'-hydroxyamidine-containing compounds have been developed as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that is a key target in cancer immunotherapy. The N'-hydroxyamidine moiety directly coordinates with the heme iron, leading to potent inhibition of the enzyme.

Furthermore, this functional group can participate in a variety of hydrogen bonding interactions as both a donor and an acceptor, contributing to strong and specific binding to protein targets. The tautomeric nature of the amidoxime group also adds to its versatility in molecular interactions. The development of prodrug strategies for N'-hydroxyamidines has also expanded their therapeutic potential by improving oral bioavailability.

Table 2: Key Properties and Roles of the N'-Hydroxyamidine Group

| Property | Description in Molecular Design |

|---|---|

| Metal Chelation | Acts as a bidentate ligand for metal ions (e.g., Fe, Zn) in enzyme active sites. |

| Bioisosterism | Serves as a bioisostere for carboxylic acids, potentially improving PK/PD properties. |

| Hydrogen Bonding | Functions as both a hydrogen bond donor and acceptor, facilitating strong receptor binding. |

| Prodrug Potential | Can be readily converted into prodrug forms (e.g., O-acyl derivatives) to enhance bioavailability. |

Rational Design of Hybrid Molecules Incorporating the (E)-N'-Hydroxythiophene-3-carboximidamide Core Structure

The thiophene-3-carboximidamide (B12161179) scaffold provides a rigid and planar core structure that can serve as a foundation for building molecules targeting specific protein pockets. mdpi.comsemanticscholar.org The thiophene ring acts as the "privileged" anchor, offering a metabolically stable, aromatic system that can engage in hydrophobic and π-stacking interactions within a receptor's binding site. mdpi.com Its position at the 3-position of the thiophene ring allows for specific vectoral orientation of substituents into the surrounding space of a target protein.

Attaching the N'-hydroxyamidine functional group to this thiophene core introduces a powerful metal-binding or hydrogen-bonding moiety. researchgate.net The rationale for this design includes:

Targeting Metalloenzymes: For enzymes containing a catalytic metal ion, the N'-hydroxyamidine can act as a potent chelating agent, directly inhibiting enzyme function. The thiophene scaffold would serve to position this functional group optimally within the active site and provide additional binding interactions to enhance affinity and selectivity.

Bioisosteric Replacement: In designing analogs of known carboxylic acid-containing drugs, replacing the acid with the N'-hydroxythiophene-3-carboximidamide moiety could lead to molecules with improved cell penetration, oral bioavailability, and a modified intellectual property profile.

Scaffold for Library Synthesis: The core structure is amenable to further chemical modification. Substituents can be introduced on the thiophene ring or on the N'-hydroxyamidine group itself to explore the structure-activity relationship (SAR) and optimize the compound's properties for a specific therapeutic target.

In essence, the this compound structure represents a well-reasoned starting point for the discovery of new therapeutic agents. It combines a proven heterocyclic scaffold known for its favorable pharmacological properties with a functional group renowned for its potent and specific interactions with enzyme active sites. mdpi.comresearchgate.net This hybrid approach exemplifies a modern drug design strategy aimed at creating novel chemical entities with a high potential for biological efficacy.

Emerging Research Directions and Methodological Advances

Development of Novel Analogues with Enhanced Specificity and Potency

A primary focus of current research is the rational design and synthesis of novel analogues of (E)-N'-hydroxythiophene-3-carboximidamide to achieve improved potency and greater selectivity for specific biological targets. The thiophene (B33073) carboximidamide core is a versatile scaffold that allows for systematic chemical modifications to fine-tune its pharmacological properties. nih.gov

Researchers are actively exploring structure-activity relationships (SAR) by introducing a variety of substituents onto the thiophene ring. For instance, incorporating different functional groups can alter the molecule's electronic distribution and steric profile, which in turn influences its binding affinity to target proteins. nih.gov A recent study on thiophene-2-carboximidamide (B1620697) inhibitors demonstrated that a hybrid strategy, combining the thiophene core with features from other potent inhibitors, led to compounds with low nanomolar potency and high selectivity. nih.gov The goal of these synthetic endeavors is to create a diverse library of compounds for screening against various diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net By optimizing the molecular structure, scientists aim to enhance on-target activity while minimizing off-target effects, a crucial step in developing safer and more effective therapeutics. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Substitution on the thiophene ring | To explore steric and electronic effects on target binding and alter physicochemical properties. | Enhanced binding affinity, improved cell permeability, and modulated metabolic stability. |

| Bioisosteric replacement of the carboximidamide group | To modify basicity, hydrogen bonding capacity, and interaction with target site residues. | Improved oral bioavailability and altered pharmacokinetic profile. |

| Hybridization with other pharmacophores | To combine the favorable properties of two different molecular scaffolds into a single molecule. nih.gov | Novel mechanisms of action and significantly increased potency and/or selectivity. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

The unambiguous determination of the chemical structure, including stereochemistry, is fundamental in drug discovery. For this compound and its analogues, advanced characterization techniques are indispensable for confirming the identity, purity, and three-dimensional arrangement of the atoms.

High-resolution mass spectrometry (HR-MS) and both one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are standard tools for establishing molecular structure and purity. mdpi.com Furthermore, single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, angles, and intermolecular interactions. nih.gov The crystal structures of similar thiophene-2-carboximidamide inhibitors bound to their target have revealed key interaction points, guiding further structure-based drug design. nih.gov These detailed structural insights are crucial for understanding how the molecule interacts with its biological target at an atomic level.

| Technique | Information Provided | Importance in Research |

|---|---|---|

| 1D & 2D NMR Spectroscopy | Provides detailed information about the chemical environment of atoms and their connectivity. | Essential for confirming the molecular structure and the (E)-configuration of the carboximidamide. mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Determines the exact molecular weight and elemental composition. | Confirms the chemical formula and purity of the synthesized compound. mdpi.com |

| Single-Crystal X-ray Diffraction | Reveals the precise three-dimensional arrangement of atoms and intermolecular interactions. nih.gov | Provides critical data for structure-based drug design and understanding protein-ligand interactions. nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. mdpi.com | Complements other techniques for a comprehensive structural confirmation. |

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

AI and ML algorithms can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their chemical structures. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning to predict the biological activity of novel thiophene analogues before they are synthesized, saving significant time and resources. nih.gov These models learn the complex relationships between a molecule's structure and its activity, allowing for the virtual screening of large chemical libraries. mdpi.com

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening & QSAR | Utilizes ML models to predict the activity of compounds against a target, prioritizing which ones to synthesize. nih.govmdpi.com | Reduces costs and time by focusing laboratory efforts on the most promising candidates. nih.gov |

| Generative Molecular Design | AI algorithms create novel molecular structures optimized for specific properties. mdpi.com | Facilitates the exploration of new chemical space and the design of innovative drug candidates. |

| ADMET Prediction | ML models predict the pharmacokinetic and toxicity profiles of compounds. nih.gov | Enables early-stage identification and filtering of compounds with poor drug-like properties. |

| Target Identification | AI analyzes complex biological data to identify and validate new potential drug targets. royalsociety.org | Opens new therapeutic possibilities for existing and novel compounds. |

Q & A

Q. What are the optimal synthetic conditions for (E)-N'-hydroxythiophene-3-carboximidamide, and how can purity be validated?

The synthesis of this compound typically involves condensation reactions under controlled pH and temperature. A reported procedure achieved an 82% yield using DMSO-d6 as a solvent, with characterization via ¹H NMR (400 MHz, δ 9.45 ppm for the hydroxylamine proton) . Purity validation should combine chromatographic (HPLC with UV detection) and spectroscopic methods (NMR integration for proton ratios). For example, the absence of residual solvents or byproducts can be confirmed by comparing experimental NMR peaks to literature values .

Q. What spectroscopic techniques are most reliable for confirming the (E)-isomer configuration?

The (E)-isomer can be distinguished by NOESY NMR to confirm spatial arrangement, particularly the absence of cross-peaks between the hydroxylamine proton (δ ~9.45 ppm) and adjacent thiophene protons. Additionally, IR spectroscopy can identify characteristic N–O stretching vibrations (~930 cm⁻¹) and hydrogen-bonded hydroxyl groups (~3200 cm⁻¹) .

Q. How should researchers handle discrepancies in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or solvent residues. For example, a melting point of 85–86°C was reported for the compound , but variations could occur due to recrystallization solvents. Cross-validate findings using differential scanning calorimetry (DSC) and X-ray crystallography (if single crystals are obtainable) to resolve contradictions .

Advanced Research Questions

Q. What mechanistic insights exist for the role of this compound in carbonic anhydrase inhibition?

The compound’s hydroxamic acid moiety acts as a zinc-binding group, targeting carbonic anhydrase active sites. Advanced studies should employ molecular docking (e.g., AutoDock Vina) to simulate binding interactions and compare inhibition constants (Kᵢ) with experimental IC₅₀ values from enzyme assays. Contradictions between computational and experimental results may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations .

Q. How can researchers address contradictory bioactivity data in different cell lines?

Contradictory bioactivity (e.g., antiproliferative effects in cancer cells vs. toxicity in normal cells) may stem from metabolic differences or off-target interactions. Use isoform-specific siRNA knockdowns or CRISPR-Cas9-edited cell lines to isolate pathways. For example, if the compound activates pro-apoptotic proteins in one cell line but not another, perform Western blotting for Bax/Bcl-2 ratios and caspase-3 cleavage .

Q. What strategies are recommended for resolving stability issues under physiological conditions?

The compound’s hydrolytic stability can be assessed via accelerated degradation studies (e.g., pH 1–9 buffers at 37°C). If degradation occurs, consider prodrug strategies (e.g., esterification of the hydroxylamine group) or encapsulation in liposomes. Stability-indicating assays (e.g., UPLC-MS) should track degradation products and quantify half-lives .

Q. How should ethical and data transparency challenges be managed in preclinical studies?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Pseudonymize datasets with secure keys stored separately from clinical metadata. For collaborative studies, use encrypted repositories (e.g., Zenodo) and document data processing steps in line with GDPR or HIPAA standards .

Methodological Considerations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Core Framework : Synthesize analogs with modifications to the thiophene ring (e.g., halogenation) or hydroxylamine group (e.g., methylation).

- Data Collection : Use high-throughput screening (HTS) for IC₅₀ determination across target enzymes.

- Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with bioactivity .

Q. Statistical Approaches for Contradictory Data Analysis

Q. Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.